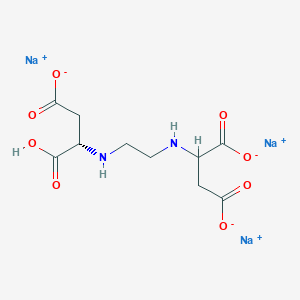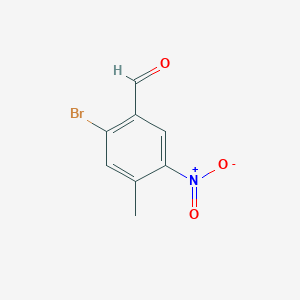
5-Formyl-2-hydroxybenzonitrile
Descripción general
Descripción
5-Formyl-2-hydroxybenzonitrile (FHBN) is an organic compound with the chemical formula C8H5NO2. It is a pale yellow solid that is used in various scientific research applications, including as a precursor for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 5-Formyl-2-hydroxybenzonitrile is not fully understood. However, it is believed that 5-Formyl-2-hydroxybenzonitrile and its derivatives may bind to specific receptors in cells, leading to changes in cellular signaling pathways. This can result in various biological effects, including anti-cancer and anti-inflammatory effects.
Efectos Bioquímicos Y Fisiológicos
5-Formyl-2-hydroxybenzonitrile has been shown to exhibit anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to exhibit anti-inflammatory activity in animal models of inflammation. Additionally, 5-Formyl-2-hydroxybenzonitrile and its derivatives have been shown to have antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Formyl-2-hydroxybenzonitrile in lab experiments is its relatively simple synthesis method. However, one limitation is that 5-Formyl-2-hydroxybenzonitrile is not very soluble in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 5-Formyl-2-hydroxybenzonitrile and its derivatives. One area of interest is the development of 5-Formyl-2-hydroxybenzonitrile-based fluorescent probes for the detection of metal ions. Another area of interest is the synthesis of 5-Formyl-2-hydroxybenzonitrile derivatives with enhanced anti-cancer and anti-inflammatory activity. Additionally, further research is needed to fully understand the mechanism of action of 5-Formyl-2-hydroxybenzonitrile and its derivatives.
Aplicaciones Científicas De Investigación
5-Formyl-2-hydroxybenzonitrile has been used as a precursor for the synthesis of various compounds, including pyridine derivatives, benzoxazoles, and benzimidazoles. These compounds have been studied for their potential as anti-cancer agents, anti-inflammatory agents, and anti-microbial agents. 5-Formyl-2-hydroxybenzonitrile has also been studied for its potential as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
5-formyl-2-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c9-4-7-3-6(5-10)1-2-8(7)11/h1-3,5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQHSYDCGDVARU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622514 | |
| Record name | 5-Formyl-2-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-2-hydroxybenzonitrile | |
CAS RN |
73289-79-9 | |
| Record name | 5-Formyl-2-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Cyanoacetyl)amino]benzoic acid](/img/structure/B68005.png)


![2-[(3S,7S,8aS)-7-(9H-fluoren-9-ylmethoxycarbonylamino)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]acetic acid](/img/structure/B68014.png)


![3,5,10,13-Tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione](/img/structure/B68021.png)




